

"physical and chemical properties of trifluoro(phenylethynyl)silane"

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Compound of Interest

Compound Name: Silane, trifluoro(phenylethynyl)
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An In-depth Technical Guide to Trifluoro(phenylethynyl)silane

This technical guide provides a comprehensive overview of the physical and chemical properties of trifluoro(phenylethynyl)silane, tailored for researchers, scientists, and professionals in drug development. While experimental data for this specific compound is not extensively published, this guide synthesizes information from closely related analogs and established principles of organosilicon chemistry to present a detailed profile.

Chemical Identity and Physical Properties

Trifluoro(phenylethynyl)silane is an organosilicon compound characterized by a trifluorosilyl group attached to a phenylethynyl moiety. This unique combination of a highly electronegative silyl group and a conjugated aromatic system imparts distinct electronic and chemical properties.

Table 1: Predicted Physical and Chemical Properties of Trifluoro(phenylethynyl)silane



Property	Value	Notes
Molecular Formula	C ₈ H ₅ F ₃ Si	
Molecular Weight	186.21 g/mol	_
CAS Number	682351-84-4	[1]
Appearance	Colorless liquid (predicted)	Based on similar low molecular weight silanes.
Boiling Point	~150-170 °C (predicted)	Estimated based on related compounds like phenyltrifluorosilane (101 °C) and the increased molecular weight.
Density	~1.2 g/mL (predicted)	Estimated based on related fluorinated silanes.
Solubility	Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene). Reactive with protic solvents.	Typical for organosilanes.

Spectroscopic and Analytical Data

The following tables summarize the expected spectroscopic data for trifluoro(phenylethynyl)silane based on the analysis of similar compounds.

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)



Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)	Assignment
¹H NMR	7.30 - 7.60	Multiplet	-	Phenyl protons
¹³ C NMR	~132	Singlet	-	Phenyl C (ipso to Si)
128 - 131	Singlet	-	Phenyl C (ortho, meta, para)	
~105	Singlet	-	Si-C≡C-Ph	_
~90	Singlet	-	Si-C≡C-Ph	_
¹⁹ F NMR	-130 to -140	Singlet	-	SiF₃
²⁹ Si NMR	-70 to -80	Quartet	¹J(Si,F) ≈ 280- 300	SiF₃

Note: Predicted chemical shifts are based on data for phenyltrifluorosilane, phenylethynylsilanes, and general trends in NMR spectroscopy.[2][3][4][5][6][7]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2170	Strong	C≡C stretch
~1600, 1490	Medium	Aromatic C=C stretch
950 - 850	Very Strong	Si-F stretch
~760, 690	Strong	Aromatic C-H bend (out-of- plane)

Note: IR peak positions are estimated from data for phenylsilanes and compounds containing Si-F and C=C bonds.[5][8][9]



Chemical Properties and Reactivity

Trifluoro(phenylethynyl)silane is expected to exhibit reactivity characteristic of both the trifluorosilyl and phenylethynyl groups.

- Hydrolysis: The Si-F bonds are susceptible to hydrolysis, reacting with water and other protic
 reagents to form silanols and ultimately siloxanes. This reaction is often catalyzed by acids
 or bases.
- Nucleophilic Substitution at Silicon: The silicon atom is highly electrophilic due to the three fluorine atoms, making it susceptible to attack by nucleophiles. This can lead to the displacement of one or more fluoride ions.[10]
- Reactions of the Alkyne: The carbon-carbon triple bond can undergo typical alkyne reactions, such as hydrosilylation, hydroboration, and cycloadditions.
- Fluoride Donor: Similar to other trifluorosilyl compounds, it may act as a fluoride donor in the presence of strong Lewis acids or suitable substrates.[11]

Role in Drug Development and Medicinal Chemistry

The incorporation of fluorine and silicon into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[12][13]

- Metabolic Stability: The trifluoromethyl group, and by extension the trifluorosilyl group, can block sites of metabolism, increasing the metabolic stability and half-life of a drug candidate.
- Lipophilicity and Permeability: Fluorination can significantly alter the lipophilicity of a molecule, which can be fine-tuned to optimize membrane permeability and bioavailability.[12]
- Bioisosterism: The trifluorosilyl group can act as a bioisostere for other functional groups, potentially improving binding affinity and selectivity for a biological target.
- Pro-drugs: The reactivity of the Si-F bonds could potentially be exploited for the design of pro-drugs that release an active compound upon hydrolysis.

The phenylethynyl moiety provides a rigid scaffold that can be useful for positioning other pharmacophoric groups and can participate in π -stacking interactions with biological targets.

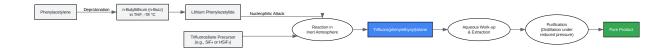


Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of trifluoro(phenylethynyl)silane, based on standard techniques for air- and moisture-sensitive compounds.

Proposed Synthesis of Trifluoro(phenylethynyl)silane

A plausible synthetic route involves the reaction of a phenylethynyl nucleophile with a trifluorosilane precursor.



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Fig. 1: Proposed synthesis of trifluoro(phenylethynyl)silane.

Protocol:

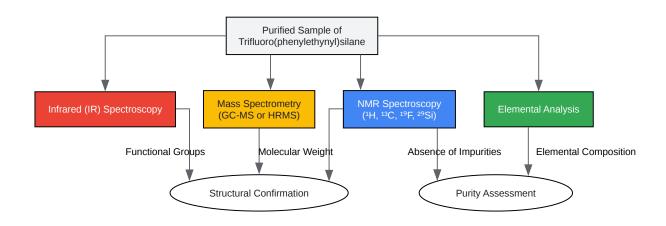
- Preparation of Lithium Phenylacetylide: To a solution of phenylacetylene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-butyllithium (1.05 eq) in hexanes. Stir the mixture at this temperature for 1 hour.
- Reaction with Trifluorosilane Precursor: To the freshly prepared solution of lithium
 phenylacetylide, add a suitable trifluorosilane precursor, such as a solution of
 tetrafluorosilane (SiF₄) in an appropriate solvent or trichlorosilane followed by fluorination.
 The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with



diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

• Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield trifluoro(phenylethynyl)silane as a colorless liquid.

Characterization Workflow



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